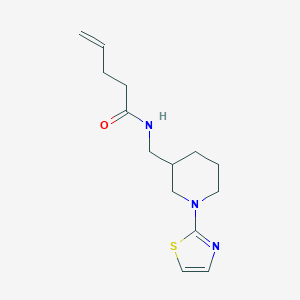

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

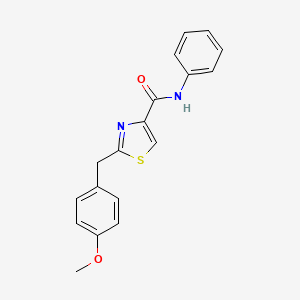

“N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide” is a compound that belongs to a class of molecules known as thiazoles . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of these compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of “N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide”:

Anti-inflammatory Agents

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide has shown potential as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. These compounds have demonstrated significant inhibition of COX-1 and COX-2 enzymes, making them promising candidates for the development of new anti-inflammatory drugs .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The thiazole ring in its structure is known to enhance its ability to disrupt bacterial cell walls, leading to potential applications in treating bacterial infections .

Antifungal Applications

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide has also been explored for its antifungal properties. Studies have demonstrated its efficacy against various fungal pathogens, including Candida albicans. The compound’s ability to inhibit fungal growth makes it a candidate for developing antifungal medications .

Anticancer Research

Research has shown that this compound can exhibit anticancer activity. It has been found to induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial function, leading to cell death. This makes it a potential candidate for cancer therapy .

Antitubercular Agents

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide has been investigated for its antitubercular properties. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound’s ability to target specific enzymes in the bacterial cell wall synthesis pathway makes it a potential drug for tuberculosis treatment .

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. The antioxidant properties of this compound make it a potential candidate for developing supplements or drugs aimed at reducing oxidative stress-related conditions.

These diverse applications highlight the potential of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide in various fields of scientific research and drug development.

Springer RSC Advances X-MOL RSC Advances Tandfonline : Springer : RSC Advances : X-MOL

Mécanisme D'action

While the exact mechanism of action of “N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide” is not specified in the search results, similar compounds have been evaluated for anti-inflammatory activity . They have shown inhibition of COX-1 and COX-2 enzymes, which are involved in the inflammatory response .

Propriétés

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS/c1-2-3-6-13(18)16-10-12-5-4-8-17(11-12)14-15-7-9-19-14/h2,7,9,12H,1,3-6,8,10-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYZJPYWKXDSCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1CCCN(C1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2666651.png)

![Methyl 3-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2666653.png)

![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)

![3-amino-N-(3-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2666662.png)

![1,7-dimethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666665.png)